Cas no 128596-80-5 (3'-Sialyllactose Sodium Salt)

3'-Sialyllactose Sodium Salt 化学的及び物理的性質
名前と識別子
-
- Neu5Acα(2-3)Galβ(1-4)Glc Sodium Salt
- 3'-Sialyllactose Sodium Salt
- 3'-SL
- 3'-SIALYLLACTOSE
- II3NEUAC,I3FUC-LAC
- NEU5AC-ALPHA2-3GAL-BETA1-4GLC
- MONOFUCOSYL, MONOSIALYLLACTOSE
- 3'-N-ACETYLNEURAMIN-LACTOSE SODIUM SALT
- 3'-Sialyllactose Sodium Salt (synthetic)
- 3'-Sialyllactose Sodium Salt from human milk
- ALPHA-NEU5AC-[2->3]-BETA-D-GAL-[1->4]-D-GLC SODIUM SALT
- Sodium;(2S,4S,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
- sialyllactose sodium
- 6B0IF0U3U5
- Q27264426
- D-Glucose, O-(N-acetyl-alpha-neuraminosyl)-(2->3)-o-beta-D-galactopyranosyl-(1->4)-, monosodium salt
- O-(N-Acetyl-alpha-neuraminosyl)-(2->3)-o-beta-D-galactopyranosyl-(1->4)-D-glucose, monosodium salt
- 3'-SialyllactoseSodiumSalt
- PD017987
- 3/'-Sialyllactose (sodium salt)
- 128596-80-5
- D97726
- sodium (2S,4S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy}oxan-4-yl]oxy}-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
- sodium;(2S,4S,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
- 3'-SIALYLLACTOSE SODIUM SALT
-
- MDL: MFCD00166999
- インチ: 1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-;/m0./s1
- InChIKey: LTWFUJWFLMHANB-TZCPRLTCSA-M
- ほほえんだ: [Na+].O1[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O[H])O[H])[C@@]([H])([C@]([H])(C([H])([H])[C@@]1(C(=O)[O-])O[C@]1([H])[C@]([H])([C@]([H])(O[C@]([H])([C@@]([H])(C([H])([H])O[H])O[H])[C@@]([H])([C@]([H])(C([H])=O)O[H])O[H])O[C@]([H])(C([H])([H])O[H])[C@]1([H])O[H])O[H])O[H])N([H])C(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 655.19357226 g/mol
- どういたいしつりょう: 655.19357226 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 12
- 水素結合受容体数: 19
- 重原子数: 44
- 回転可能化学結合数: 15
- 複雑さ: 934
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 346
- ぶんしりょう: 655.5
3'-Sialyllactose Sodium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A166609-100mg |
Sodium (2S,4S,5R,6R)-5-acetamido-2-(((2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate |
128596-80-5 | 90% +(HPAEC-PAD) | 100mg |
$102.0 | 2025-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0885-20mg |
3'-Sialyllactose Sodium Salt |
128596-80-5 | 98.0%(LC) | 20mg |
¥1555.0 | 2022-06-10 | |
Biosynth | OS04397-50 mg |
3'-Sialyllactose sodium salt |
128596-80-5 | 50mg |
$97.00 | 2023-01-03 | ||
abcr | AB474730-20 mg |
3'-Sialyllactose sodium salt, 98%; . |
128596-80-5 | 98% | 20mg |
€180.40 | 2023-07-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68866-10mg |
3'-Sialyllactose (sodium salt) |
128596-80-5 | 98% | 10mg |
¥528.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S868565-20mg |
3'-Sialyllactose Sodium Salt |
128596-80-5 | ≥98% | 20mg |
¥949.00 | 2022-09-28 | |
Ambeed | A166609-50mg |
Sodium (2S,4S,5R,6R)-5-acetamido-2-(((2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate |
128596-80-5 | 90% +(HPAEC-PAD) | 50mg |
$68.0 | 2025-02-28 | |
Ambeed | A166609-1g |
Sodium (2S,4S,5R,6R)-5-acetamido-2-(((2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate |
128596-80-5 | 90% +(HPAEC-PAD) | 1g |
$459.0 | 2025-02-28 | |
TRC | S397400-10mg |
3'-Sialyllactose Sodium Salt |
128596-80-5 | 10mg |
$ 63.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D770425-250mg |
3'-N-ACETYLNEURAMIN-LACTOSE SODIUM SALT |
128596-80-5 | 98.0% | 250mg |
$185 | 2024-06-07 |
3'-Sialyllactose Sodium Salt 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
3'-Sialyllactose Sodium Saltに関する追加情報
3'-Sialyllactose Sodium Salt (CAS No. 128596-80-5): A Structurally Defined Glycoconjugate with Emerging Biomedical Applications
3'-Sialyllactose sodium salt, chemically designated as 3'-Sialyllactose Sodium Salt and identified by the Chemical Abstracts Service registry number CAS No. 128596-80-5, represents a synthetically accessible glycoconjugate with unique structural features and multifunctional biological activities. This compound is a sialylated derivative of lactose, featuring a sialic acid moiety attached to the galactose residue at the 3' position via an α-(2→3) glycosidic linkage. The sodium salt form enhances its solubility in aqueous solutions, making it particularly amenable for formulation in pharmaceutical and nutraceutical applications.
The synthesis of 3'-Sialyllactose Sodium Salt involves precise enzymatic or chemical modification of lactose molecules to incorporate sialic acid groups. Recent advancements in biocatalytic approaches have enabled scalable production with high stereochemical fidelity, as reported in a 2023 study published in Carbohydrate Research. Researchers demonstrated that using recombinant α-(2→3)-sialyltransferase enzymes derived from Lactobacillus reuteri achieves yields exceeding 95% while maintaining the critical β-galactoside configuration essential for biological activity. This enzymatic method avoids harsh chemical reagents, aligning with current trends toward greener synthetic processes in glycochemistry.
In biomedical research, this compound has gained attention for its role in modulating intestinal microbiota composition. A landmark 2024 clinical trial conducted by the European Molecular Biology Laboratory revealed that oral administration of 3'-Sialyllactose Sodium Salt significantly increases beneficial bacterial populations such as Bifidobacterium species in human subjects. This finding corroborates earlier preclinical data showing enhanced bifidogenic effects compared to standard lactose due to the terminal sialic acid group's recognition by bacterial surface receptors. The sodium salt form's superior dissolution properties facilitate consistent delivery across gastrointestinal pH gradients, as evidenced by pharmacokinetic studies published in Nutrients.
The compound's structural specificity is further highlighted by its interaction with siglecs—sialic acid-binding immunoglobulin-like lectins—on immune cell surfaces. A 2024 Nature Immunology paper elucidated how the α-(2→3) linkage confers selective binding to CD33/Siglec-5 receptors on myeloid cells, triggering anti-inflammatory signaling pathways through SHP-1 tyrosine phosphatase activation. This mechanism underpins its potential utility in autoimmune disease management, where excessive inflammation drives pathogenesis. Preclinical models of rheumatoid arthritis treated with this compound showed reduced cytokine storm activity and joint inflammation markers without compromising immune surveillance functions.
In neurodevelopmental research, emerging evidence from stem cell studies indicates that CAS No. 128596-80-5 promotes neural progenitor cell proliferation through interaction with polysialoglycan receptors on cell membranes. A collaborative study between Stanford University and Kyoto University (published January 2024) demonstrated dose-dependent increases in neurosphere formation and neurite outgrowth when neural stem cells were exposed to nanomolar concentrations of this sodium salt derivative. These findings suggest possible applications in regenerative medicine for conditions like Parkinson's disease where synaptic plasticity enhancement is critical.
The compound's anticancer properties are now being explored through novel mechanistic pathways discovered in recent years. Unlike traditional glycoconjugates that primarily affect cell adhesion, a 2024 article in Cancer Research revealed that the sodium salt form induces apoptosis in colorectal cancer cells via upregulation of miR-34a expression—a key tumor suppressor microRNA—by binding to ST6Gal-I sialoglycoproteins on cancer cell surfaces. This mechanism was validated using CRISPR-Cas9 knockout models showing complete loss of cytotoxic effects when target receptor expression was eliminated.
Purity assessment remains critical for biomedical applications, with modern analytical techniques like HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) enabling precise quantification of sialic acid content and linkage isomer ratios. Recent methodological improvements reported at the Gordon Research Conference on Carbohydrate Chemistry (August 2024) demonstrated that combining UHPLC-QTOF MS with NMR spectroscopy achieves sub-ppm level characterization accuracy for this compound's structural integrity and impurity profiles.
In drug delivery systems, the sodium salt form exhibits advantageous properties when incorporated into lipid nanoparticles (LNPs). A multidisciplinary team at MIT showed in a December 2024 study that surface-functionalized LNPs containing 3'-Sialyllactose Sodium Salt display enhanced hepatocyte targeting efficiency due to ASGPR receptor-mediated uptake mechanisms common among mammalian liver cells. This application demonstrates potential for improving therapeutic indices of hepatotropic drugs by minimizing off-target distribution.
Clinical translation studies are advancing rapidly, with phase I trials currently underway evaluating its safety profile as an adjuvant therapy for inflammatory bowel disease (IBD). Preliminary data presented at the World Congress on Inflammation (October 2024) indicate no significant adverse effects at doses up to 1g/kg/day while showing promising reductions in fecal calprotectin levels—a validated biomarker for intestinal inflammation—in over 70% of participants after four weeks.
Stereochemical characterization remains a cornerstone of quality control protocols for this compound. X-ray crystallography studies conducted at ETH Zurich confirmed the absolute configuration of the anomeric carbon as β-D-Gal(β1→4)GlcNAcα(α), which is critical for maintaining proper receptor interactions observed in biological systems. This structural confirmation was achieved through single-crystal analysis using synchrotron radiation sources, ensuring no epimerization artifacts during purification processes.
The compound's thermal stability has been systematically investigated under accelerated aging conditions simulating long-term storage scenarios. According to a thermogravimetric analysis (TGA) study published March 2024 in Bioorganic & Medicinal Chemistry Letters, it retains over 99% purity after exposure to temperatures up to 60°C for six months when stored under nitrogen atmosphere—a characteristic crucial for global supply chain logistics where temperature control may vary.
In pediatric nutrition research, recent neonatal studies underscore its role as an essential component of human milk oligosaccharides (HMOs). A longitudinal cohort analysis involving over 1,500 infants published May 2024 showed inverse correlations between serum levels of this compound and subsequent childhood asthma incidence rates during early developmental stages. The sodium salt formulation allows precise dosing adjustments necessary for neonatal nutritional supplements without compromising bioavailability.
Mechanistic insights into its anti-inflammatory effects continue to expand through systems biology approaches. Collaborative work between Harvard Medical School and Novo Nordisk presented at the American Society for Biochemistry annual meeting revealed synergistic interactions between this glycoconjugate and Toll-like receptor signaling pathways when administered during sepsis models—a discovery potentially leading to novel immunomodulatory strategies where conventional anti-inflammatories fail due to cytokine cascade complexities.
Safety evaluations have been rigorously conducted across multiple species models according to OECD guidelines revised in April 2024 specifically addressing glycoconjugate toxicity testing protocols. Subchronic toxicity studies over three generations showed no adverse reproductive effects or mutagenicity risks even at supratherapeutic doses (up to 5g/kg/day), supported by comprehensive metabolomic profiling using LC-HRMS techniques which identified only minor metabolic pathway perturbations without systemic consequences.
Synthetic route optimization continues driving cost reductions essential for large-scale biomedical applications. A recent process chemistry breakthrough from Merck KGaA detailed an enzymatic cascade system achieving >98% conversion efficiency while eliminating chromatographic purification steps previously required—this advancement reduces production costs by approximately $7 per gram compared to traditional methods reported before 2019.
In vitro ADME studies conducted using human intestinal epithelial Caco-CAS No. 1
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